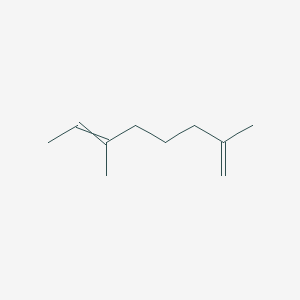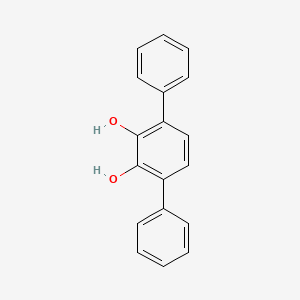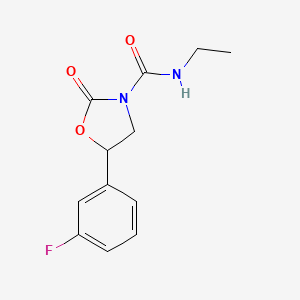
2,2'-Dimethyl-5,5'-dinitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethyl-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups and two nitro groups at the 2,2’ and 5,5’ positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.
Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2,2’-Dimethyl-5,5’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.
相似化合物的比较
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar structure but with nitro groups at the 6,6’ positions.
2,2’-Dinitrobiphenyl: Lacks the methyl groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
2,2’-Dimethylbiphenyl: Lacks the nitro groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
Uniqueness
2,2’-Dimethyl-5,5’-dinitrobiphenyl is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.
属性
CAS 编号 |
32304-72-6 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3 |
InChI 键 |
XHNMMYUUAOIMIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




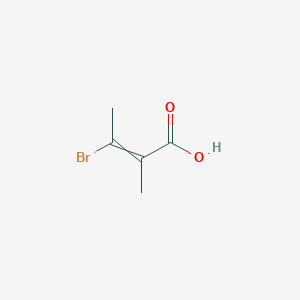
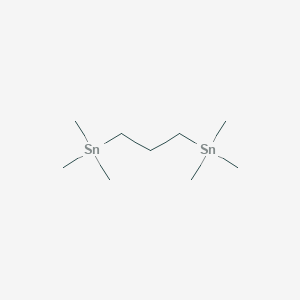
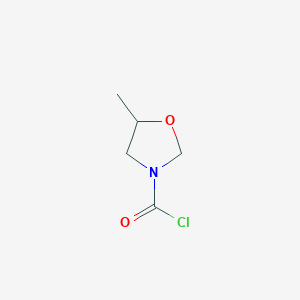


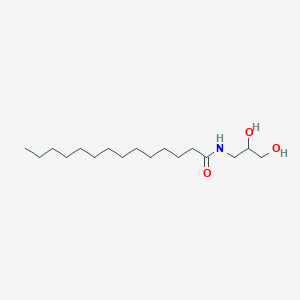

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
